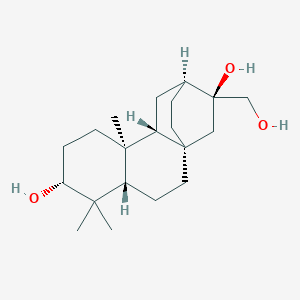

ent-Atisane-3beta,16alpha,17-triol

Descripción

Botanical Sources

The following subsections outline the specific plant species from which ent-Atisane-3beta,16alpha,17-triol has been isolated.

The genus Euphorbia is a rich source of diverse diterpenoids, including the ent-atisane class. Several species have been identified as containing this compound.

Euphorbia fischeriana : The roots of Euphorbia fischeriana have been a subject of phytochemical investigations, leading to the isolation of numerous diterpenoids. While these studies have identified a range of ent-abietane and other diterpene compounds, the broader class of ent-atisane diterpenoids is also present in this species. nih.govnih.gov

Euphorbia sieboldiana : Research on the roots of Euphorbia sieboldiana has confirmed the presence of this compound. medchemexpress.com In one study, it was isolated from an acetone (B3395972) extract of the plant's roots alongside other known and new diterpenes.

Euphorbia acaulis : The rhizomes of Euphorbia acaulis have been identified as a source of this compound. nih.gov Its structure was established through chemical and spectral analysis.

Euphorbia neriifolia : Chemical investigations of Euphorbia neriifolia have revealed a variety of structurally diverse diterpenoids, including those with an ent-atisane skeleton. nih.govacs.orgnih.gov While numerous ent-atisane compounds have been isolated from this plant, the presence of this compound specifically has not been explicitly confirmed in the reviewed literature.

Table 1: Isolation of this compound from Euphorbia Species

| Species | Plant Part Investigated | Reference |

| Euphorbia sieboldiana | Roots | medchemexpress.com |

| Euphorbia acaulis | Rhizomes | nih.gov |

Beyond the Euphorbia genus, this compound has also been found in other members of the Euphorbiaceae family.

Sapium sebiferum : The branches of Sapium sebiferum have been a source for the isolation of this compound. researchgate.net It was identified along with several other known and new ent-atisane diterpenes.

Table 2: Isolation of this compound from Other Plant Sources

| Species | Plant Part Investigated | Reference |

| Sapium sebiferum | Branches | researchgate.net |

Methodologies for Extraction and Isolation in Academic Research

The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction from plant material, followed by fractionation and purification.

The initial step typically involves the extraction of the dried and powdered plant material with an organic solvent. Commonly used solvents for this purpose include ethanol (B145695) and acetone. medchemexpress.com For instance, the air-dried roots of Euphorbia fischeriana have been extracted with ethanol using a cold-dipping method.

Following the initial extraction, the crude extract is often subjected to a process of solvent partitioning to separate compounds based on their polarity. This typically involves suspending the crude extract in water and sequentially partitioning it with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

The resulting fractions are then subjected to various chromatographic techniques for the separation and purification of the target compound. Column chromatography is a widely employed method, utilizing stationary phases like silica (B1680970) gel or reversed-phase C18 silica gel. Elution is carried out with a gradient of solvents, for example, a petroleum ether-ethyl acetate or methanol-water system.

Further purification is often achieved using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC). The purity of the isolated compound is then assessed using analytical HPLC, and its structure is elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Overview of Extraction and Isolation Techniques

| Technique | Description |

| Extraction | Maceration or cold-dipping of dried plant material with solvents like ethanol or acetone. |

| Solvent Partitioning | Sequential extraction of the crude extract with immiscible solvents of varying polarities (e.g., petroleum ether, ethyl acetate, n-butanol) to achieve preliminary separation. |

| Column Chromatography | Separation of compounds based on their affinity for a stationary phase (e.g., silica gel, reversed-phase C18 silica gel) and a mobile phase (solvent system). |

| Sephadex LH-20 Chromatography | A size-exclusion chromatography technique used for separating molecules based on their size. |

| Preparative HPLC | A high-resolution chromatographic technique used for the final purification of the compound. |

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,4S,6R,9S,10R,12S,13S)-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZCTUDLVVCKCA-LDEAWATRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CCC(CC3C2(CCC1O)C)C(C4)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H](C([C@H]1CC[C@]34[C@H]2C[C@H](CC3)[C@@](C4)(CO)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways of Ent Atisane Diterpenoids

Proposed Biogenetic Routes for the Formation of the ent-Atisane Skeleton

The formation of the foundational ent-atisane skeleton proceeds from the universal C20 diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). sci-hub.se This linear isoprenoid is itself formed from isopentenyl pyrophosphate (IPP), which can be produced through either the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.govrsc.org

The proposed biosynthetic route involves two key cyclization steps catalyzed by diterpene synthases (diTPSs):

First Cyclization: GGPP is first cyclized by an ent-copalyl diphosphate (B83284) synthase (CPS), a class II diTPS, to form the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). sci-hub.senih.gov This intermediate is a critical branching point in the biosynthesis of a vast array of labdane-related diterpenoids. sci-hub.se

Second Cyclization: The ent-CPP intermediate is then utilized by a class I diTPS, which catalyzes a further intramolecular cyclization to generate the tetracyclic ent-atisane scaffold. nih.govrsc.org This second cyclization is what defines the atisane (B1241233) skeleton and distinguishes it from other diterpenoid classes like the ent-kauranes, which also derive from ent-CPP. nih.gov The formation of the distinctive bicyclo[2.2.2]octane system is a key feature of this transformation. acs.orgnih.gov

The resulting hydrocarbon skeleton, ent-atiserene, serves as the parent scaffold that undergoes various "tailoring" reactions, primarily oxidations, to yield the diverse array of naturally occurring ent-atisane diterpenoids. researchgate.net

Investigation of Enzyme Systems and Precursors Involved in Atisane Biosynthesis

Detailed investigations have shed light on the specific molecular components responsible for atisane biosynthesis. The process begins with simple five-carbon building blocks and proceeds through a cascade of enzymatic reactions.

The primary precursors for all atisane diterpenoids are Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). These are assembled into the C20 molecule Geranylgeranyl Pyrophosphate (GGPP) by the enzyme Geranylgeranyl Pyrophosphate Synthase (GGPPS). nih.gov

The core of atisane biosynthesis is governed by two types of diterpene synthases (diTPSs). Following the formation of the ent-atisane skeleton, a suite of tailoring enzymes, predominantly from the Cytochrome P450 (CYP450) superfamily of monooxygenases, introduces functional groups. researchgate.net These enzymes are responsible for the regio- and stereoselective hydroxylations that lead to compounds like ent-Atisane-3beta,16alpha,17-triol. Studies suggest that oxidation at the C3 position is often an early step in the modification of the ent-atiserene scaffold. researchgate.net The hydroxyl groups at positions C16 and C17 are also installed by these oxidative enzymes.

The following table summarizes the key precursors and enzyme systems involved in the biosynthesis of this compound.

| Precursor/Intermediate | Enzyme Class | Enzyme Name (Example) | Function |

| Isopentenyl Pyrophosphate (IPP) | Prenyltransferase | Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Forms the C20 precursor GGPP. nih.gov |

| Geranylgeranyl Pyrophosphate (GGPP) | Class II Diterpene Synthase | ent-Copalyl Diphosphate Synthase (CPS) | First cyclization to form bicyclic ent-CPP. sci-hub.se |

| ent-Copalyl Diphosphate (ent-CPP) | Class I Diterpene Synthase | ent-Atiserene Synthase | Second cyclization to form the tetracyclic ent-atisane skeleton. nih.govrsc.org |

| ent-Atiserene | Monooxygenase | Cytochrome P450 (CYP450) | Stepwise oxidation at C3, C16, and C17 to yield the final triol product. researchgate.net |

Comparative Biosynthetic Studies within the Diterpenoid Class

The biosynthesis of ent-atisane diterpenoids is closely related to that of other major diterpenoid groups, sharing common precursors and enzymatic strategies. Comparative studies highlight the evolutionary divergence that leads to vast structural diversity from a single precursor.

The most direct comparison is with the biosynthesis of ent-kaurane diterpenoids. Both pathways start from GGPP and proceed through the common intermediate ent-CPP. nih.gov The crucial point of divergence lies in the second cyclization step, catalyzed by a class I diTPS. While an ent-kaurene (B36324) synthase converts ent-CPP into the ent-kaurane skeleton, a different but related enzyme, an ent-atiserene synthase, directs the cyclization towards the ent-atisane skeleton. nih.gov

Furthermore, the biosynthetic context can vary significantly between plant families. In many plants of the Aconitum and Spiraea genera, the ent-CPP pathway is dominant for producing atisane-type structures. nih.gov However, this compound has been isolated from plants of the Euphorbia genus. medchemexpress.comchemfaces.com Diterpenoid biosynthesis in Euphorbia is often initiated by a different class I diTPS, casbene (B1241624) synthase (CAS), which converts GGPP into the bicyclic diterpene casbene. mpg.de This casbene precursor is the gateway to other large classes of diterpenoids, such as the lathyranes, tiglianes, and ingenanes, which are characteristic of this genus. mpg.de The presence of an ent-atisane in Euphorbia suggests that either a separate ent-CPP-dependent pathway co-exists or that more complex, yet-to-be-discovered enzymatic routes might lead to the atisane skeleton from other intermediates within the casbene-derived pathways.

The table below provides a comparative overview of these related biosynthetic pathways.

| Feature | ent-Atisane Pathway | ent-Kaurane Pathway | Euphorbia Diterpenoid Pathway (General) |

| Primary Precursor | Geranylgeranyl Pyrophosphate (GGPP) | Geranylgeranyl Pyrophosphate (GGPP) | Geranylgeranyl Pyrophosphate (GGPP) |

| Key Bicyclic Intermediate | ent-Copalyl Diphosphate (ent-CPP) sci-hub.se | ent-Copalyl Diphosphate (ent-CPP) nih.gov | Casbene mpg.de |

| Final Skeleton Type | Tetracyclic (bicyclo[2.2.2]octane D-ring) | Tetracyclic (bicyclo[3.2.1]octane D-ring) | Various (e.g., Lathyrane, Tigliane, Ingenane) mpg.de |

| Key Enzyme Families | diTPS, CYP450s researchgate.net | diTPS, CYP450s | diTPS (Casbene Synthase), CYP450s mpg.de |

| Example End Compound | This compound | Gibberellins (downstream) | Ingenol-3-angelate mpg.de |

Chemical Synthesis and Derivatization Studies of Ent Atisane 3beta,16alpha,17 Triol

Total Synthesis Approaches to ent-Atisane Diterpenoids and Analogs

The total synthesis of ent-atisane diterpenoids has been a subject of considerable interest, leading to the development of several elegant and efficient strategies. These approaches often tackle the construction of the intricate carbocyclic skeleton, including the challenging bicyclo[2.2.2]octane moiety, through a variety of chemical transformations.

A significant achievement in the field is the enantioselective total synthesis of (+)-16α,17-dihydroxy-atisan-3-one, a close analog of ent-atisane-3β,16α,17-triol. One notable approach commences with the readily available and enantiopure Wieland-Miescher ketone. rsc.org This strategy highlights the use of well-established chiral starting materials to control the absolute stereochemistry of the final product.

Another powerful strategy involves a unified approach starting from the natural product (–)-steviol, an ent-kaurane diterpenoid. This method leverages the existing stereochemistry of the starting material to guide the formation of the desired ent-atisane skeleton. nih.gov The key transformation involves a skeletal rearrangement from the ent-kaurane to the ent-atisane framework.

Organocatalysis has also emerged as a powerful tool for the enantioselective construction of the atisane (B1241233) scaffold. The use of chiral secondary amines bearing a thiourea (B124793) moiety, in conjunction with benzoic acid as an additive, has been shown to catalyze an intramolecular Michael reaction, yielding a key chiral building block with excellent enantiomeric excess. nih.gov This intermediate can then be further elaborated to the atisane core.

A catalytic asymmetric Heck reaction has been developed to construct the A/B/C tricyclic core of related diterpenoid alkaloids, featuring a C10 quaternary stereocenter. This method demonstrates high enantioselectivity and functional group tolerance, offering a novel disconnection for the synthesis of these complex molecules. dicp.ac.cn

Table 1: Key Enantioselective Strategies for Atisane Core Synthesis

| Starting Material | Key Strategy | Catalyst/Reagent | Reference |

| Wieland-Miescher ketone | Benzannulation, Oxidative Dearomatization, Diels-Alder | Not specified in abstract | rsc.org |

| (–)-Steviol | Skeletal Rearrangement (Mukaiyama Peroxygenation) | Not specified in abstract | nih.gov |

| Pro-chiral precursor | Intramolecular Michael Addition | Chiral secondary amine with thiourea, Benzoic acid | nih.gov |

| 2-methyl-2-cyclohexen-1-one | Asymmetric Heck Reaction | Pd2(dba)3, Chiral Ligand | dicp.ac.cn |

The construction of the signature bicyclo[2.2.2]octane system of the atisane core is a recurring central theme in the total synthesis of these molecules. The Diels-Alder reaction has proven to be a particularly effective transformation for this purpose. In the synthesis of (+)-16α,17-dihydroxy-atisan-3-one, a pivotal [4+2] cycloaddition between a diene, generated via oxidative dearomatization, and ethylene (B1197577) gas successfully establishes this bridged ring system. rsc.org

A different approach to the bicyclo[2.2.2]octane system involves a unique Mukaiyama peroxygenation of an ent-kaurane precursor. nih.gov This reaction initiates a fragmentation of the C13–C16 bond, followed by an aldol (B89426) cyclization to forge the bridged framework. nih.gov This sequence provides a novel entry into the ent-atisane skeleton from a different diterpenoid class.

Radical-mediated reactions have also been employed. For instance, a homoallyl-homoallyl radical rearrangement process has been utilized in the construction of a related kaurene skeleton, which can be a precursor to the atisane framework. researchgate.net Furthermore, a radical cyclization has been a key step in assembling the D-ring in the synthesis of the related alkaloid, (–)-garryine. dicp.ac.cn

Late-stage functionalization of the A-ring is another crucial aspect of these syntheses. Aerobic oxidation and Baeyer-Villiger oxidation have been effectively used to install the desired oxygenation patterns on the atisane core, as demonstrated in the synthesis of (+)-16α,17-dihydroxy-atisan-3-one. rsc.org

Table 2: Key Reactions for the Construction of the Atisane Framework

| Reaction Type | Description | Precursor Type | Resulting Structure | Reference |

| Diels-Alder Cycloaddition | [4+2] cycloaddition with ethylene gas. | Diene from oxidative dearomatization | Bicyclo[2.2.2]octane system | rsc.org |

| Mukaiyama Peroxygenation/Aldol Cyclization | C13-C16 bond cleavage followed by intramolecular aldol reaction. | ent-Kaurane derivative | ent-Atisane skeleton with bicyclo[2.2.2]octane system | nih.gov |

| Radical Cyclization | Assembly of the D-ring. | Acyclic precursor | Tetracyclic core | dicp.ac.cn |

| Aerobic Oxidation/Baeyer-Villiger Oxidation | Late-stage functionalization of the A-ring. | Atisane core | Oxygenated atisane derivatives | rsc.org |

Semisynthesis and Structural Modification of ent-Atisane-3beta,16alpha,17-triol and its Derivatives

While total synthesis provides access to the core atisane structure, semisynthesis starting from naturally abundant precursors offers a more practical route to novel derivatives. The natural product ent-atisane-3β,16α,17-triol, isolated from plants of the Euphorbia genus, serves as a potential starting point for such modifications. medchemexpress.com

Although specific derivatization studies on ent-atisane-3β,16α,17-triol are not extensively reported in the reviewed literature, the general reactivity of the hydroxyl groups at the C3, C16, and C17 positions can be inferred from standard organic chemistry principles. These hydroxyl groups represent handles for a variety of chemical transformations, including:

Esterification and Etherification: To modify the polarity and steric bulk of the molecule.

Oxidation: Selective oxidation of the secondary alcohol at C3 to a ketone, as seen in the related natural product 3-oxoatisane-16α,17-diol, would provide access to a different class of derivatives. acs.org

Acetonide Formation: The vicinal diol at C16 and C17 can be protected as an acetonide, which can be useful for selective reactions at other positions of the molecule. For example, ent-3-oxoatisan-16α,17-acetonide has been isolated and studied. researchgate.net

A unified synthetic approach starting from (–)-steviol not only allows for the construction of the ent-atisane skeleton but also provides intermediates that can be considered products of semisynthesis, leading to compounds like (–)-methyl atisenoate. nih.gov This highlights the potential of using readily available diterpenoids for the generation of diverse atisane analogs.

Chemical Reactivity and Transformation Studies of the Atisane Framework

The inherent structural features of the atisane framework, particularly the strained bicyclo[2.2.2]octane system, impart a unique chemical reactivity that can be exploited for further structural diversification.

One of the key reactive sites is the exocyclic double bond that can be present at C16 in some atisane derivatives. This olefin can undergo various addition reactions, allowing for the introduction of a wide range of functional groups.

The transformation of the atisane skeleton into other related diterpenoid and alkaloid structures is a significant area of research. For instance, the ent-atisane framework is a biosynthetic precursor to the atisine-type diterpenoid alkaloids. nih.govrsc.org This transformation involves the amination of the diterpenoid skeleton. nih.govrsc.org Synthetic efforts have aimed to mimic this process, for example, through the introduction of nitrogen at C19 followed by a series of transformations to form the characteristic oxazolidine (B1195125) ring of atisine. nih.gov

Furthermore, the bicyclo[2.2.2]octane system itself can undergo rearrangements. Ring distortion strategies have been applied to the fully functionalized bicyclo[2.2.2]octane framework to afford skeleton-rearranged natural product-like compounds. acs.org The conversion of bicyclo[2.2.2]octane systems into tricyclo[3.2.1.02,7]octanes has been explored, providing a synthetic route to the trachylobane (B13754726) class of diterpenoids. researchgate.net

The reactivity of the atisane framework is also influenced by the functional groups present on the A, B, and C rings. For example, C-H activation reactions have been utilized for the selective functionalization of the atisane skeleton. A Suárez modification of the Hofmann-Löffler-Freytag (HLF) reaction has been employed for a C20-selective C-H activation, showcasing the potential for regioselective modifications of the carbon skeleton. nih.gov

Biological Activities and Mechanistic Investigations in Vitro and Preclinical Models

Anti-inflammatory Activity

Diterpenoids isolated from the Euphorbia species are noted for their significant anti-inflammatory potential. While direct and extensive research on the specific mechanisms of ent-Atisane-3beta,16alpha,17-triol is emerging, the activities of structurally related compounds from the same family provide a framework for its potential actions. For instance, studies on other diterpenoids from Euphorbia wallichii have revealed potent anti-inflammatory effects by modulating key signaling pathways.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) is a hallmark of inflammation. Many natural compounds exert their anti-inflammatory effects by curbing this excessive NO production in inflammatory cells like macrophages. While specific data on this compound's direct inhibition of NO is not extensively detailed in publicly available research, related diterpenoids from Euphorbia have demonstrated the ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests a potential mechanism of action for this compound that warrants further investigation.

Modulation of Inflammatory Mediators (e.g., iNOS, COX-2, NF-κB, IκBα)

The inflammatory cascade is orchestrated by a host of molecules. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are critical enzymes responsible for the production of inflammatory mediators. Their expression is largely under the control of the transcription factor nuclear factor-kappa B (NF-κB), which in its inactive state is bound to its inhibitor, IκBα.

Mechanistic studies on jolkinolide B, a diterpenoid from Euphorbia wallichii, have shown that it can significantly downregulate the expression of iNOS and COX-2. This effect is achieved by inhibiting the activation of NF-κB, as evidenced by the suppression of IκBα phosphorylation. This prevents the translocation of NF-κB to the nucleus, thereby halting the transcription of pro-inflammatory genes. Given the structural similarities among diterpenoids from this genus, it is plausible that this compound may share a similar mechanism of modulating these key inflammatory players.

Upregulation of Anti-inflammatory Pathways (e.g., Nrf2, HO-1)

The cellular defense against inflammation and oxidative stress involves the activation of protective pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Research into the anti-inflammatory mechanisms of diterpenoids from Euphorbia wallichii has demonstrated a strong upregulation of Nrf2 and HO-1 protein expression. This activation of the Nrf2/HO-1 pathway serves as a counter-regulatory mechanism to suppress the inflammatory process. This suggests that, in addition to inhibiting pro-inflammatory pathways, this compound could potentially exert its anti-inflammatory effects by bolstering these endogenous anti-inflammatory defenses.

Anticancer and Cytotoxic Activities in Established Cell Line Models

ent-Atisane diterpenoids have been a focus of anticancer research due to their cytotoxic effects against various cancer cell lines. Investigations into this compound and its close analogs have provided insights into their potential as anticancer agents.

Efficacy Against Specific Tumor Cell Lines

The cytotoxic activity of this compound has been evaluated against a panel of human tumor cell lines. Research on diterpenoids from the roots of Euphorbia ebracteolata included the screening of this compound against ANA-1 and Jurkat cells, although specific activity data for this compound was not detailed in the available abstracts.

However, studies on structurally similar ent-atisane diterpenoids provide valuable data. For instance, two related compounds, ent-1β,3β,16β,17-tetrahydroxyatisane and ent-1β,3α,16β,17-tetrahydroxyatisane, isolated from Euphorbia fischeriana, have demonstrated inhibitory effects. The cytotoxic activities of these compounds against various cell lines are summarized below.

| Compound | Cell Line | IC50 (µM) |

| ent-1β,3α,16β,17-tetrahydroxyatisane | MCF-7 | 15.42 |

| ent-1β,3β,16β,17-tetrahydroxyatisane | MCF-7 | 23.21 |

These compounds were also screened against HepG-2 and SGC-7901 cell lines, indicating a broader investigation into their anticancer potential. The data highlights the potential of the ent-atisane scaffold in cancer therapy, though further studies are required to determine the specific efficacy of this compound against a wider range of cancer cells, including B16 and RKO colon cancer cells.

Elucidation of Underlying Mechanisms of Action

The anticancer effects of many natural compounds are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the uncontrolled proliferation of cancer cells by causing cell cycle arrest.

While specific mechanistic studies on this compound are not yet widely published, the broader family of diterpenoids from Euphorbia is known to induce these effects. Network pharmacology studies on diterpenoids from Euphorbia fischeriana have pointed towards the involvement of key genes such as CASP3, CDK2, and MAPK in their anticancer effects. These genes are critically involved in apoptosis, cell cycle regulation, and signal transduction. This suggests that the anticancer activity of ent-atisane diterpenoids, likely including this compound, may be mediated through the induction of apoptosis and modulation of the cell cycle. Further experimental validation is necessary to confirm these mechanisms for this specific compound.

Antiviral Activities

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. The ent-atisane class of diterpenoids, including this compound, has been identified as possessing noteworthy antiviral properties.

Activity against Human Immunodeficiency Virus Type 1 (HIV-1)

While direct studies on the anti-HIV-1 activity of this compound are limited, research on closely related ent-atisane diterpenoids from Euphorbia species has shown moderate inhibitory effects. For instance, compounds isolated from Euphorbia neriifolia have demonstrated anti-HIV-1 activity. duke.edu Specifically, euphorneroid D and ent-3-oxoatisan-16α,17-acetonide displayed EC50 values of 34 μM and 24 μM, respectively, against HIV-1 replication. duke.edu Another study on diterpenes from Euphorbia antiquorum also highlighted the anti-HIV activities of its constituents. nih.gov These findings suggest that the ent-atisane scaffold is a viable starting point for the development of new anti-HIV-1 agents. Further investigation is required to determine the specific efficacy of this compound against HIV-1.

Activity against Human Rhinovirus (HRV)

Research into the antiviral properties of ent-atisane diterpenoids has extended to Human Rhinovirus (HRV), a common cause of the cold. A study on diterpenoids from the roots of Euphorbia ebracteolata identified several compounds with activity against HRV3. nih.gov While this compound was not explicitly among the most active compounds highlighted in the abstract, the study demonstrated that the ent-atisane skeleton is a key pharmacophore for anti-HRV activity. The active compounds from this study exhibited IC50 values ranging from 25.27 to 90.35 μM. nih.gov

Activity against Enterovirus 71 (EV71)

Enterovirus 71 (EV71) is a significant pathogen responsible for hand, foot, and mouth disease. The same study that investigated the anti-HRV activity of diterpenoids from Euphorbia ebracteolata also explored their effects on EV71. nih.gov The findings indicated that certain ent-atisane diterpenoids possess moderate antiviral activity against this virus at a concentration of 100 μM. nih.gov This suggests a potential, albeit less potent, inhibitory effect of the ent-atisane class of compounds on EV71.

Enzyme Inhibitory Activities

In addition to their antiviral effects, ent-atisane diterpenoids have been evaluated for their ability to inhibit specific enzymes, indicating their potential role in managing metabolic and neurological disorders.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several ent-atisane diterpenoids isolated from Euphorbia antiquorum have demonstrated potent alpha-glucosidase inhibitory activity, with some compounds showing stronger inhibition than the commercial drug acarbose. nih.gov One particular compound, ent-atisane-3-oxo-16β,17-acetonide, an artifact of ent-16β,17-dihydroxyatisane-3-one, exhibited the most significant activity with an IC50 value of 69.62 µM. nih.gov While the specific inhibitory concentration for this compound was not reported in this study, the general findings for this class of compounds are promising.

| Compound | Source Organism | IC50 (µM) vs. Alpha-Glucosidase |

| ent-atisane-3-oxo-16β,17-acetonide | Euphorbia antiquorum | 69.62 |

| Acarbose (Positive Control) | - | 332.5 |

This table presents the alpha-glucosidase inhibitory activity of a related ent-atisane diterpenoid compared to the positive control, acarbose.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease. Research into diterpenoids from Euphorbia fischeriana has revealed that some compounds from this plant possess moderate inhibitory activity against AChE. researchgate.net A study on various diterpenoids, including ent-atisanes, reported IC50 values ranging from 6.23 to 192.38 μM. researchgate.net Although the specific activity of this compound was not singled out, the broad screening of related compounds suggests that this is a potential area for further investigation to determine its specific AChE inhibitory capacity.

Urease Inhibition (for related diterpenoids)

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, contributing to the pathogenicity of various microorganisms, including Helicobacter pylori. The inhibition of urease is a key strategy for managing infections caused by such pathogens. While this compound has not been specifically tested, studies on other diterpenoids from the Euphorbia genus demonstrate potential for this class of compounds. For instance, myrsinol, a diterpene isolated from Euphorbia decipiens, has been identified as an uncompetitive urease inhibitor. researchgate.net This finding suggests that the atisane (B1241233) skeleton may serve as a foundation for developing novel urease inhibitors. researchgate.net

| Compound | Source Plant | Type of Inhibition | Ki Value (µM) |

| Myrsinol | Euphorbia decipiens | Uncompetitive | 117.40 researchgate.net |

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) and Steroid Sulfatase (STS) Inhibition (for related analogs)

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) is a crucial enzyme in the biosynthesis of potent estrogens, converting estrone (B1671321) (E1) to the more active estradiol (B170435) (E2). Inhibiting this enzyme is a therapeutic strategy for estrogen-dependent diseases. dtu.dkacs.org Research on serrulatane diterpenoids, isolated from Eremophila serrulata, has identified compounds with inhibitory activity against 17β-HSD2, the enzyme that inactivates estradiol. acs.org Notably, some of these diterpenoids also showed inhibitory effects against 17β-HSD1, highlighting the potential of diterpenoid structures to modulate steroid hormone metabolism. acs.org For example, compound 8 from a study on serrulatane diterpenoids potently inhibited 17β-HSD1 with an IC₅₀ of 49 nM. acs.org

Steroid Sulfatase (STS) is another key enzyme in steroidogenesis, hydrolyzing inactive steroid sulfates like estrone sulfate (B86663) (E1S) into their active forms. rsc.org Its inhibition is a target for hormone-dependent cancers. rsc.orgfrontiersin.org While atisane diterpenoids have not been the primary focus, studies on other related terpenoids have shown promise. Lanostane-type triterpenes (LTTs), which are structurally related to diterpenes, have been identified as natural product inhibitors of STS. frontiersin.orgresearchtrend.net Research has established a structure-activity relationship for this class of compounds, with several demonstrating significant inhibitory activity. frontiersin.orgresearchtrend.net

| Compound | Class | Target Enzyme | IC₅₀ (µM) |

| Piptolinic acid D | Lanostane-type triterpene | STS | 10 - 16 frontiersin.orgresearchtrend.net |

| Pinicolic acid B | Lanostane-type triterpene | STS | 10 - 16 frontiersin.orgresearchtrend.net |

| Ganoderol A | Lanostane-type triterpene | STS | 10 - 16 frontiersin.orgresearchtrend.net |

Immunomodulatory Effects

Diterpenoids isolated from plants of the Euphorbia genus are recognized for their diverse immunomodulatory activities. frontiersin.orgbiorxiv.org These compounds can influence inflammatory responses by modulating the production of key signaling molecules such as pro-inflammatory cytokines. frontiersin.org

Interferon Regulatory Factors (IRFs) are transcription factors that play a critical role in immunity, particularly in antiviral responses and the regulation of inflammation. The modulation of IRF signaling pathways is a promising area for therapeutic intervention. While direct evidence for this compound is unavailable, research on other diterpenoids demonstrates clear inhibition of IRF-related pathways.

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, has been shown to exert its anti-inflammatory effects by directly targeting and inhibiting the IκB kinase ε (IKKε)/IRF-3 pathway. nih.gov This inhibition suppresses the inflammatory responses triggered by Toll-like receptor (TLR) activation. nih.gov Specifically, andrographolide was found to decrease the nuclear levels of phospho-IRF-3, a critical step in the activation of this pathway. nih.gov This mechanism highlights the potential for diterpenoid structures to selectively interfere with key inflammatory signaling cascades involving IRFs.

Antimicrobial Potentials against Pathogenic Microorganisms

Diterpenes and their derivatives are a significant class of natural products with potent antimicrobial activity against a wide range of pathogenic bacteria and fungi. nih.govresearchgate.net These compounds can exhibit both bacteriostatic and bactericidal effects, making them promising candidates for developing new antimicrobial agents to combat resistance. researchgate.net

Studies on related diterpenoids provide strong evidence for the potential antimicrobial properties of the atisane class. For example, casbane diterpene, isolated from Croton nepetaefolius (a member of the Euphorbiaceae family, like Euphorbia), demonstrated biocidal and biostatic activity against numerous clinically relevant bacteria and yeasts. Furthermore, other diterpenes such as ent-kaurane and ent-pimarane have been shown to inhibit the growth of pathogens responsible for dental caries. researchgate.net Abietane diterpenoids have also been noted for their effectiveness against Gram-positive bacteria, including multidrug-resistant (MDR) strains. frontiersin.org

| Compound/Class | Type | Activity | MIC Range | Target Organisms |

| Casbane diterpene | Diterpenoid | Biocidal/Biostatic, Biofilm inhibition | 125 - 500 µg/mL | Various bacteria and yeasts |

| Ent-kaurane | Diterpenoid | Growth inhibition | 2 - 10 mg/mL researchgate.net | Dental caries pathogens researchgate.net |

| Ent-pimarane | Diterpenoid | Growth inhibition | 2 - 10 mg/mL researchgate.net | Dental caries pathogens researchgate.net |

| Abietane diterpenoids | Diterpenoid Class | Bactericidal | Not specified | Gram-positive bacteria, including MDR strains frontiersin.org |

Structure Activity Relationship Sar Studies of Ent Atisane 3beta,16alpha,17 Triol and Analogs

Influence of Hydroxyl Group Positions on Biological Activity Profile

The position and orientation of hydroxyl groups on the ent-atisane skeleton are pivotal in dictating the biological activity of these diterpenoids. Oxidative modifications frequently occur at the C-3, C-16, and C-17 positions, and the resulting hydroxylation patterns significantly modulate the bioactivity. nih.gov

Research on atisane-type diterpenes isolated from the mangrove plant Excoecaria agallocha has provided valuable insights into these structure-activity relationships. A study comparing several atisane (B1241233) derivatives suggested that the presence of a free hydroxyl group may be more crucial for biological activity than a carbonyl group. researchgate.net For instance, ent-3,4-seco-16α-hydroxyatis-4(19)-en-3-oic acid demonstrated significant anti-microfouling activity, which was higher than that of its analogs with a ketone or lactone at the C-3 position. researchgate.net This highlights the importance of the hydroxyl functionality for specific biological interactions.

Furthermore, the presence of a hydroxyl group at other positions on the atisane framework can also confer significant bioactivity. For example, some atisane diterpenoids possessing a hydroxyl group at the C-9 position have been found to exhibit anti-inflammatory properties. nih.gov A study on diterpenoids from Excoecaria agallocha revealed that compounds with varied hydroxylation patterns displayed anti-neuroinflammatory activities. Specifically, ent-3,4-Seco-17-oxo-kaur-4(19),15(16)-dien-3-oic acid and ent-15-hydroxy-labda-8(17),13E-dien-3-one showed considerable inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 cells, with IC₅₀ values of 14.32 ± 1.99 µmol/L and 4.24 ± 0.37 µmol/L, respectively. sioc-journal.cn

The following table summarizes the biological activity of some atisane diterpenoids with different hydroxyl group substitutions.

| Compound Name | Source Organism | Biological Activity | IC₅₀ Value (µmol/L) |

| ent-3,4-Seco-16α-hydroxyatis-4(19)-en-3-oic acid | Excoecaria agallocha | Anti-microfouling | 0.54 ± 0.01 ppm (EC₅₀) |

| ent-3,4-Seco-17-oxo-kaur-4(19),15(16)-dien-3-oic acid | Excoecaria agallocha | Anti-neuroinflammatory (NO inhibition) | 14.32 ± 1.99 |

| ent-15-hydroxy-labda-8(17),13E-dien-3-one | Excoecaria agallocha | Anti-neuroinflammatory (NO inhibition) | 4.24 ± 0.37 |

Investigation of Stereochemical Impact on Pharmacological Effects

The stereochemistry of the ent-atisane core and its substituents plays a profound role in determining the pharmacological activity. The spatial arrangement of atoms within the molecule dictates how it interacts with biological targets such as enzymes and receptors. Even subtle changes in stereochemistry can lead to significant differences in biological response, a principle that is well-established for many natural products. mdpi.com

While specific studies focusing solely on the stereoisomers of ent-Atisane-3β,16α,17-triol are limited, the principles derived from related diterpenoids underscore the importance of this aspect. The ent- configuration of the atisane skeleton itself is a critical stereochemical feature. The synthesis of specific stereoisomers, often achieved through enantioselective total synthesis, is a crucial step in evaluating the impact of stereochemistry on activity. rsc.org The biological evaluation of different stereoisomers of a lead compound often reveals that one isomer is significantly more active than others, highlighting the stereospecificity of biological targets. nih.gov

The development of synthetic strategies that allow for the controlled formation of different stereoisomers is therefore essential for comprehensive SAR studies. By comparing the biological activities of a full set of stereoisomers, researchers can map the three-dimensional pharmacophore required for optimal activity.

Rational Design and Synthesis for Enhanced Biological Activity through Functional Group Modifications

The rational design and synthesis of analogs of ent-Atisane-3β,16α,17-triol offer a promising avenue for enhancing its biological activity and optimizing its pharmacological properties. This approach involves making targeted modifications to the molecule's structure based on an understanding of its SAR.

A key strategy in the rational design of more potent diterpenoid analogs is the modification of existing functional groups or the introduction of new ones. For example, the esterification of hydroxyl groups in diterpenoid alkaloids has been shown to significantly increase their antiproliferative activity against cancer cell lines. aminer.org This suggests that modifying the hydroxyl groups of ent-Atisane-3β,16α,17-triol, for instance, through acylation, could lead to analogs with enhanced cytotoxic effects.

The synthesis of such analogs often relies on a divergent synthetic strategy, where a common intermediate is used to generate a library of related compounds with different functional groups. cncb.ac.cn The enantioselective total synthesis of atisane diterpenoids has been achieved, providing access to the core scaffold for further derivatization. rsc.org Key synthetic steps can include benzannulation to construct the tricyclic core, oxidative dearomatization to generate a diene, and a Diels-Alder reaction to form the characteristic bicyclo[2.2.2]octane framework. rsc.org

Based on a lead compound, a series of novel tricyclic diterpene analogs can be synthesized and evaluated for their activity. For instance, the synthesis and evaluation of aromatic amide derivatives of a diterpene lead compound resulted in analogs with significantly more potent antitumor activity. nih.gov This highlights the potential of introducing nitrogen-containing functional groups to the atisane skeleton.

Chemosystematics and Phytogeographical Significance of Ent Atisane Diterpenoids

Distribution Patterns of ent-Atisane-3beta,16alpha,17-triol within the Euphorbia Genus

This compound is a tetracyclic diterpenoid belonging to the ent-atisane class. These compounds are characterized by a specific four-ring carbon skeleton. The presence of ent-atisane diterpenoids is a notable feature in various species of the Euphorbia genus. mdpi.comnih.gov The compound this compound has been isolated from several Euphorbia species, indicating its potential as a marker for specific lineages within the genus.

Research has documented the isolation of this compound from the roots and rhizomes of different Euphorbia species. For instance, it has been identified in the acetone (B3395972) extract of the roots of Euphorbia sieboldiana. nih.gov Further studies have reported its presence in the rhizomes of the tuberous species Euphorbia acaulis and the succulent Euphorbia quinquecostata. mdpi.com The compound has also been found in Euphorbia fischeriana, a species known for its rich diversity of diterpenoids. researchgate.net

The distribution of this specific triol across various species with different morphologies and from different geographical locations highlights its significance in the chemosystematics of Euphorbia. The following table summarizes the known distribution of this compound within the Euphorbia genus based on published research findings.

| Species | Plant Part |

| Euphorbia acaulis | Rhizomes |

| Euphorbia fischeriana | Roots |

| Euphorbia quinquecostata | Not specified |

| Euphorbia sieboldiana | Roots |

Application of Atisane-Type Diterpenoids as Chemotaxonomic Markers

The structural diversity of diterpenoids found in the Euphorbia genus is vast, with various skeletons such as lathyrane, jatrophane, ingenane, and atisane (B1241233) being characteristic of the genus. mdpi.commdpi.com This chemical diversity is not random; rather, it often correlates with the taxonomic classification of the species. Atisane-type diterpenoids, including this compound, serve as valuable chemotaxonomic markers, helping to delineate relationships between different groups of Euphorbia species. mdpi.commdpi.com

The utility of atisane diterpenoids as chemotaxonomic markers stems from their structural variations, such as different oxidation and functionalization patterns, which can be specific to certain species or groups of species. mdpi.com For example, the presence of particular atisane derivatives can help to characterize and differentiate between various sub-genera or sections within Euphorbia. The co-occurrence of ent-atisane and ent-kaurane diterpenoids has been used to characterize a group of species that includes Euphorbia neriifolia.

Furthermore, the isolation of novel atisane-type diterpenoids with unusual structural modifications, such as those with a 2-oxopropyl skeleton from Euphorbia ebracteolata, continues to expand the chemical diversity of this class of compounds and provides new markers for chemosystematic studies. nih.gov The presence or absence of specific atisane diterpenoids, as well as their structural features, can provide clues about the evolutionary pathways and phylogenetic relationships among Euphorbia species. mdpi.comnih.gov The study of these compounds, therefore, offers a powerful tool to complement traditional morphological methods in plant taxonomy.

Advanced Research Methodologies and Future Directions in Ent Atisane 3beta,16alpha,17 Triol Research

Computational Chemistry and Molecular Docking Simulations in Mechanistic Elucidation

Computational chemistry and molecular docking simulations are powerful in silico tools for predicting the interactions between a small molecule, like ent-Atisane-3beta,16alpha,17-triol, and its biological targets. These methods provide insights into the compound's mechanism of action at a molecular level, guiding further experimental validation.

While specific molecular docking studies on this compound are not yet widely published, research on other structurally related diterpenoids provides a framework for its potential applications. For instance, molecular docking has been successfully employed to understand the anti-inflammatory mechanisms of other diterpenes. nih.gov These studies often involve docking the compound into the active sites of key inflammatory proteins, such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), or various phosphodiesterases. nih.gov By analyzing the binding energies and the specific amino acid residues involved in the interaction, researchers can predict the compound's inhibitory potential.

Future research will likely involve docking this compound against a panel of known protein targets associated with inflammation, cancer, and microbial infections, which are the reported biological activities of atisane (B1241233) diterpenoids. researchgate.net Such in silico screening can prioritize experimental testing and reveal novel mechanisms of action. nih.govmdpi.com

Application of Omics Approaches (e.g., Metabolomics, Proteomics) in Understanding Biological Interactions

Omics technologies offer a holistic view of the biological changes induced by a compound within a cell or organism. Metabolomics and proteomics are particularly valuable in understanding the intricate interactions of this compound.

Metabolomics , the large-scale study of small molecules (metabolites), can reveal how this compound alters cellular metabolic pathways. By comparing the metabolic profiles of treated and untreated cells, scientists can identify biomarkers of the compound's activity. rsc.org For example, a metabolomic analysis of cells treated with diterpenoid-containing plant extracts could reveal changes in lipid metabolism or amino acid pathways, suggesting specific cellular processes affected by the compound. nih.govmdpi.com

Proteomics , the study of the entire set of proteins, can identify the direct protein targets of this compound and the downstream changes in protein expression. Techniques like affinity chromatography coupled with mass spectrometry can isolate proteins that directly bind to the compound. Furthermore, comparing the proteomes of treated and untreated cells can highlight changes in the abundance of proteins involved in specific signaling pathways. mpg.de

Combined transcriptomic and metabolomic analyses have been effectively used to investigate the biosynthesis of other diterpenoids, providing a model for studying this compound. nih.gov

Sustainable Production Strategies (e.g., Plant Cell Culture, Metabolic Engineering)

The natural abundance of this compound in its plant sources is often low, making extraction a costly and environmentally taxing process. Therefore, developing sustainable production strategies is a key area of research.

Plant Cell Culture: This technology involves growing plant cells in controlled bioreactors, offering a continuous and sustainable source of the compound, independent of geographical and climatic factors. nih.gov By optimizing culture conditions, such as nutrient media and hormonal supplements, the production of desired secondary metabolites like atisane diterpenoids can be enhanced. While specific protocols for Euphorbia sieboldiana cell cultures for this compound are not yet established, the general principles of plant cell culture for producing terpenoids are well-documented and represent a promising avenue. nih.gov

Metabolic Engineering: This approach involves genetically modifying microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to produce this compound. nih.govresearchgate.net This can be achieved by introducing the genes encoding the biosynthetic pathway enzymes from the source plant into the microbial host. nih.govresearchgate.net Research on the metabolic engineering of yeast for the production of other complex diterpenoids, like taxadiene (a precursor to Paclitaxel), demonstrates the feasibility of this strategy. nih.govresearchgate.net Key steps include identifying and optimizing the expression of the relevant biosynthetic genes and engineering the host's metabolism to increase the supply of precursor molecules. sysbio.se

Exploration of Novel Biological Targets and Signaling Pathways

While atisane diterpenoids are known for their anti-inflammatory and other biological activities, the specific molecular targets and signaling pathways modulated by this compound are still under investigation. researchgate.net

Future research will focus on identifying novel biological targets through techniques like high-throughput screening and target-based assays. For example, screening the compound against a library of kinases or other enzymes could reveal unexpected inhibitory activities. mdpi.com

Furthermore, investigating the effect of this compound on key signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways, which are often dysregulated in inflammatory diseases and cancer, will be crucial. This can be achieved using reporter gene assays, Western blotting, and other molecular biology techniques to measure the activation of specific pathway components.

Development of Advanced Analytical Techniques for Isolation, Detection, and Quantification

The accurate isolation, detection, and quantification of this compound are essential for all aspects of its research, from phytochemical analysis to pharmacological studies.

Advanced chromatographic techniques are at the forefront of this area. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detectors (DAD) and Mass Spectrometry (MS), is a powerful tool for the analysis of diterpenoids in plant extracts. nih.govresearchgate.netxjtu.edu.cn HPLC-MS methods, particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF), offer high sensitivity and selectivity for identifying and quantifying specific compounds in complex mixtures. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) is emerging as a green and efficient alternative to HPLC for the separation of natural products, including diterpenoids. mdpi.comnih.govnih.govfrontiersin.org SFC uses supercritical carbon dioxide as the primary mobile phase, reducing the reliance on organic solvents. mdpi.com When coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or MS, SFC can provide rapid and high-resolution separation of structurally similar compounds. nih.govnih.gov

The development of validated analytical methods using these advanced techniques will be critical for the quality control of this compound from both natural and biotechnological sources.

Q & A

Q. How should researchers design dose-response experiments to account for this compound’s narrow activity window?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.